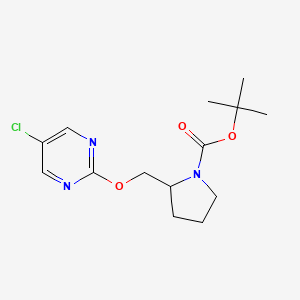

tert-Butyl 2-(((5-chloropyrimidin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate

Description

tert-Butyl 2-(((5-chloropyrimidin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate (CAS: 1261231-02-0) is a nitrogen-containing heterocyclic compound featuring a pyrrolidine backbone substituted with a tert-butyl carbamate group and a 5-chloropyrimidin-2-yl ether moiety. Its molecular structure integrates a pyrimidine ring (a six-membered aromatic system with two nitrogen atoms at positions 1 and 3) substituted with a chlorine atom at position 3. This compound is primarily utilized as a pharmaceutical intermediate, leveraging its structural versatility for further functionalization or as a precursor in drug discovery .

Properties

IUPAC Name |

tert-butyl 2-[(5-chloropyrimidin-2-yl)oxymethyl]pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClN3O3/c1-14(2,3)21-13(19)18-6-4-5-11(18)9-20-12-16-7-10(15)8-17-12/h7-8,11H,4-6,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFIHNSGPZRXYCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1COC2=NC=C(C=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601117218 | |

| Record name | 1-Pyrrolidinecarboxylic acid, 2-[[(5-chloro-2-pyrimidinyl)oxy]methyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601117218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261232-15-8 | |

| Record name | 1-Pyrrolidinecarboxylic acid, 2-[[(5-chloro-2-pyrimidinyl)oxy]methyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261232-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pyrrolidinecarboxylic acid, 2-[[(5-chloro-2-pyrimidinyl)oxy]methyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601117218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(((5-chloropyrimidin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino alcohols or amino acids.

Introduction of the Pyrimidine Ring: The pyrimidine ring, substituted with a chlorine atom, is introduced through a nucleophilic substitution reaction. This involves reacting a suitable pyrimidine derivative with a chlorinating agent.

Esterification: The final step involves the esterification of the pyrrolidine ring with tert-butyl chloroformate to form the tert-butyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(((5-chloropyrimidin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atom on the pyrimidine ring can be substituted by various nucleophiles.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrrolidine ring.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild heating.

Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.

Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.

Major Products

Nucleophilic Substitution: Substituted pyrimidine derivatives.

Hydrolysis: Pyrrolidine carboxylic acid derivatives.

Oxidation and Reduction: Various oxidized or reduced forms of the pyrrolidine ring.

Scientific Research Applications

tert-Butyl 2-(((5-chloropyrimidin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: Used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(((5-chloropyrimidin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids or proteins, potentially inhibiting their function. The pyrrolidine ring may enhance binding affinity and specificity to certain biological targets. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Comparisons

Key Observations:

- Halogen Effects: The 5-chloro substituent in the target compound provides moderate electronegativity and lipophilicity, balancing reactivity and stability. Bromo and iodo derivatives (e.g., C₁₇H₂₄BrN₃O₄, C₁₇H₂₄IN₃O₄) introduce greater molecular weight and polarizability, favoring halogen bonding but risking metabolic instability .

- Heterocycle Impact: Pyrimidine-based derivatives (e.g., target compound) differ from pyridine analogs in electronic properties due to the additional nitrogen atom, which influences hydrogen-bonding capacity and solubility .

Biological Activity

tert-Butyl 2-(((5-chloropyrimidin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate is a synthetic organic compound characterized by its unique structural features, including a chloropyrimidine moiety and a pyrrolidine ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme and receptor inhibitor. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H20ClN3O . Its structure includes:

- Pyrrolidine ring : Contributes to the compound's reactivity and biological interaction potential.

- Chloropyrimidine group : Enhances lipophilicity and may improve binding affinity to biological targets.

- tert-butyl ester group : Provides stability and influences solubility.

The presence of these functional groups suggests that the compound may interact with various biological systems, making it a candidate for further pharmacological exploration.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit significant enzyme inhibition properties. The chloropyrimidine component is particularly noted for enhancing interactions with enzymes involved in metabolic pathways. For instance, studies have shown that chloropyrimidine derivatives can inhibit dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis, which is a target for anti-cancer and anti-malarial therapies .

Receptor Modulation

The compound's potential as a receptor modulator has also been explored. Similar structures have been documented to affect various receptors, including adrenergic and serotonin receptors. The binding affinity of this compound to these receptors remains an area of active investigation .

Case Studies

- Anticancer Activity : A study on chloroethyl pyrimidine nucleosides demonstrated that similar compounds significantly inhibited cell proliferation in cancer cell lines. It is hypothesized that this compound may exhibit comparable effects due to its structural similarities .

- Antimicrobial Properties : Research into pyrimidine derivatives has shown promising results against various bacterial strains, suggesting that this compound could possess antimicrobial activity worth investigating further .

Comparative Analysis

A comparison of this compound with other related compounds highlights its unique features:

| Compound Name | Structure | Key Features |

|---|---|---|

| tert-butyl N-[2-(2-chloropyrimidin-5-yl)ethyl]carbamate | Structure | Intermediate in organic synthesis |

| (S)-tert-butyl 2-(tosyloxy)methyl)pyrrolidine-1-carboxylate | Structure | Known for reactivity in substitution reactions |

| tert-butyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylate | Structure | Explored for drug development |

The combination of a pyrrolidine ring with a chloropyrimidine moiety in this compound enhances its potential biological activity compared to other similar compounds.

Q & A

Q. What experimental controls are necessary when interpreting toxicological data (e.g., IC50 values) for this compound?

- Include positive controls (e.g., staurosporine for kinase assays) and validate cell viability via MTT/WST-1 assays. Replicate experiments in triplicate to account for batch-to-batch variability. Cross-reference toxicity with structurally similar compounds to identify SAR trends .

Methodological Recommendations

- Synthetic Optimization : Use Design of Experiments (DoE) to optimize temperature, catalyst (e.g., DMAP), and solvent polarity .

- Purification : For polar byproducts, employ reverse-phase chromatography (C18, MeCN/H2O) .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to assess shelf life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.